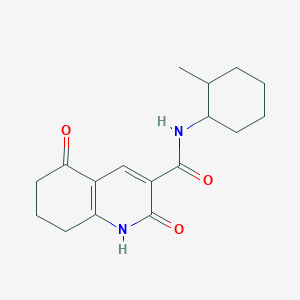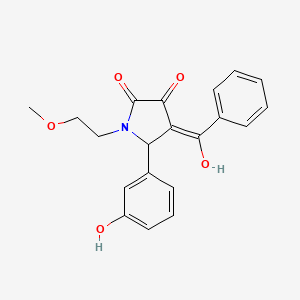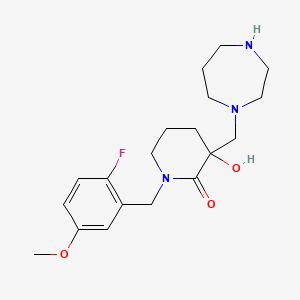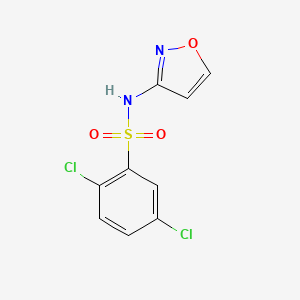
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MK-801 or dizocilpine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been widely studied for its potential applications in scientific research.
作用机制
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in a decrease in the excitability of neurons and a reduction in synaptic plasticity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the induction of long-term depression (LTD) in the hippocampus. It has also been shown to increase the release of dopamine in the prefrontal cortex and to have neuroprotective effects in certain models of neurodegeneration.
实验室实验的优点和局限性
The main advantage of using N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its ability to selectively block NMDA receptor function, allowing researchers to study the specific role of this receptor in various processes. However, one limitation is that this compound is a non-specific blocker of the NMDA receptor, and can also affect other ion channels and receptors, which can complicate interpretation of results.
未来方向
There are a number of potential future directions for research involving N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the function of specific NMDA receptor subtypes. Another area of interest is the use of this compound in combination with other drugs or therapies to treat various neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound, and to determine whether it has potential as a therapeutic agent for neurodegenerative diseases.
合成方法
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process, starting with the reaction of 2-methylcyclohexanone with nitromethane to form 2-methyl-2-nitrocyclohexanone. This is then reduced to 2-methylcyclohexanone, which is reacted with phthalic anhydride to form the corresponding imide. This imide is then reacted with ammonia to form this compound.
科学研究应用
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
属性
IUPAC Name |
N-(2-methylcyclohexyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10-5-2-3-6-13(10)18-16(21)12-9-11-14(19-17(12)22)7-4-8-15(11)20/h9-10,13H,2-8H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCHQXCPBYWVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(CCCC3=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)
![N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5342957.png)

![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5342976.png)
![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5342999.png)
![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)